
Terbufos sulfoxide
Übersicht
Beschreibung
Terbufos sulfoxide is a compound with the molecular formula C9H21O3PS3 . It is also known by other names such as TERBUFOS SULFOXIDE and tert-butylsulfinylmethylsulfanyl-diethoxy-sulfanylidene-lambda5-phosphane .
Molecular Structure Analysis
The molecular weight of Terbufos sulfoxide is 304.4 g/mol . Its IUPAC name is tert-butylsulfinylmethylsulfanyl-diethoxy-sulfanylidene-lambda5-phosphane . The InChI string and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
Terbufos sulfoxide is a degradation product of Terbufos. The hydrolysis rate constants of Terbufos under homogeneous conditions were comparable to those of phorate and showed relative insensitivity to pH under slightly acidic to neutral pH conditions .Physical And Chemical Properties Analysis
Terbufos sulfoxide has a molecular weight of 304.4 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass are both 304.03904505 g/mol . The Topological Polar Surface Area is 112 Ų .Wissenschaftliche Forschungsanwendungen
Soil Biochemical Processes
Terbufos sulfoxide plays a significant role in soil biochemical processes . It’s an intermediate transformation product of Terbufos, a widely used insecticide . The transformation of Terbufos to Terbufos sulfoxide in soil is a major biochemical process . This process is more rapid in natural soils compared to sterilized soils .
Soil Sterilization Studies
Terbufos sulfoxide is used in soil sterilization studies . In sterilized soils, the oxidation of Terbufos to Terbufos sulfoxide is slower than in natural soils . Terbufos sulfoxide remains stable in sterilized soils .
Pesticide Residue Analysis
Terbufos sulfoxide is used in pesticide residue analysis . Methods have been developed for the identification of Terbufos sulfoxide by mass spectrometry . Residues of Terbufos and Terbufos sulfoxide fortified in soil samples can be extracted and analyzed successfully by gas chromatography and mass spectroscopy .
Insecticide Persistence Studies
Terbufos sulfoxide is used in studies investigating the persistence of insecticides in different types of soil . In a field study where granular formulations of Terbufos were incorporated into soil, the amounts of Terbufos oxidized to Terbufos sulfoxide were greater in muck than in sand .
Crop Protection
While the primary use of Terbufos is for crop protection , Terbufos sulfoxide, as a transformation product, indirectly contributes to this application. Terbufos is used on various crops including bananas, beans, citrus, coffee, groundnuts, sorghum, potatoes, sunflowers, and maize as soil cover to combat pests .
Safety and Hazards
Wirkmechanismus
Target of Action
Terbufos sulfoxide, like other organophosphates, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves .
Mode of Action
Terbufos sulfoxide inactivates the AChE enzyme by phosphorylating the hydroxyl group of serine present at the active site of the enzyme . This interaction prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. The excess acetylcholine continues to stimulate the nerves, causing a variety of symptoms including muscle weakness, convulsions, and in severe cases, death .
Biochemical Pathways
The primary biochemical pathway affected by terbufos sulfoxide is the cholinergic pathway. By inhibiting AChE, terbufos sulfoxide disrupts the normal functioning of this pathway, leading to overstimulation of cholinergic synapses . The downstream effects include excessive salivation, bronchoconstriction, and bradycardia among others .
Pharmacokinetics
It is known that terbufos, the parent compound of terbufos sulfoxide, is extensively metabolized . A proposed metabolism pathway of terbufos suggests a hydrolysis of the thiolophosphorus bond, an enzymatic S-methylation, desulfuration, and sulfoxidation occurred in succession . These transformations could potentially affect the bioavailability of terbufos sulfoxide.
Result of Action
The molecular and cellular effects of terbufos sulfoxide’s action primarily involve the disruption of nerve function. By inhibiting AChE, terbufos sulfoxide causes an overstimulation of nerve cells, leading to a range of symptoms from twitching and tremors to respiratory failure and death . At the cellular level, the continued stimulation of nerve cells can lead to their exhaustion and eventual damage .
Action Environment
The action, efficacy, and stability of terbufos sulfoxide can be influenced by various environmental factors. For instance, the compound’s toxicity can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature, pH, and soil composition can influence the compound’s stability and persistence in the environment
Eigenschaften
IUPAC Name |
tert-butylsulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3PS3/c1-6-11-13(14,12-7-2)15-8-16(10)9(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYBOFPUBHPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042444 | |
| Record name | Terbufos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbufos sulfoxide | |
CAS RN |
10548-10-4 | |
| Record name | Terbufos sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbufos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(2-methylpropane-2-sulfinyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBUFOS SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P0CD07N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary transformation pathway of Terbufos in soil?
A1: Terbufos primarily undergoes oxidation in soil, forming Terbufos sulfoxide as a major intermediate transformation product. This process occurs more rapidly in natural soils compared to sterilized soils, highlighting the significant role of biochemical processes in Terbufos degradation. []
Q2: How does the persistence of Terbufos sulfoxide compare to Terbufos and Terbufos sulfone in soil?
A2: Research shows that Terbufos degrades rapidly in soil, with a half-life of approximately 4 to 5 days. [] Terbufos sulfoxide exhibits greater persistence compared to the parent compound, reaching its maximum concentration in soil after two weeks. [] Terbufos sulfone, another oxidative metabolite, appears later and demonstrates persistence similar to or slightly greater than Terbufos sulfoxide. [, ]
Q3: How does soil type influence the persistence of Terbufos and its metabolites?
A3: Studies indicate that Terbufos and its oxidative metabolites, including Terbufos sulfoxide, generally persist longer in organic soils (muck) compared to sandy soils. [, ] This difference is attributed to the faster conversion of Terbufos to Terbufos sulfoxide in organic soils and the slower degradation rates of both Terbufos sulfoxide and Terbufos sulfone in these soil types. []
Q4: Does the presence of Terbufos sulfoxide and Terbufos sulfone affect soil microbial activity?
A4: Research suggests that neither Terbufos sulfoxide nor Terbufos sulfone has a significant inhibitory influence on soil microbial activities. [] This finding is important as it indicates that these metabolites are unlikely to disrupt essential soil processes.
Q5: How does Terbufos sulfoxide interact with other agricultural chemicals in soil?
A5: Studies show that Terbufos sulfoxide can inhibit the metabolism of certain herbicides, such as Nicosulfuron, in maize. [] This interaction can lead to reduced herbicide efficacy and potential crop damage. The mechanism behind this interaction involves the inhibition of cytochrome P450 monooxygenases, enzymes responsible for Nicosulfuron detoxification in plants. []
Q6: Does Terbufos sulfoxide exhibit insecticidal activity?
A6: Yes, Terbufos sulfoxide possesses insecticidal activity, although it is less potent than the parent compound, Terbufos. [] In laboratory tests using field crickets (Acheta pennsylvanicus) as a model organism, Terbufos sulfoxide demonstrated significant toxicity, albeit lower than Terbufos. [] Factors such as soil type, moisture, and temperature can influence its insecticidal efficacy. []
Q7: What is the environmental fate of Terbufos sulfoxide in aquatic systems?
A7: Terbufos sulfoxide, along with Terbufos and Terbufos sulfone, exhibits persistence in aquatic environments, raising concerns about potential risks to aquatic organisms. [] Notably, photochemical oxidation plays a significant role in the degradation of Terbufos in surface waters. [] The photolysis rate constant for Terbufos under natural sunlight is relatively fast, highlighting the importance of considering photodegradation in risk assessments. []
Q8: How is Terbufos sulfoxide analyzed and quantified in environmental samples?
A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a key analytical technique employed for the identification and quantification of Terbufos sulfoxide in environmental matrices. [] This method allows for the separation and detection of Terbufos sulfoxide even in the presence of its parent compound and other metabolites. []
Q9: Are there any known challenges in analyzing Terbufos sulfoxide?
A9: One challenge in analyzing Terbufos sulfoxide using GC methods is its potential for thermal degradation within the heated GC column. [] Researchers have observed the formation of a hydration product during analysis, emphasizing the need for careful method optimization to ensure accurate quantification. []
Q10: What are the toxicological implications of Terbufos sulfoxide?
A10: While Terbufos sulfoxide generally exhibits lower acute toxicity compared to Terbufos, it still poses risks to various organisms. [] Studies in chicken models have demonstrated that Terbufos sulfoxide can inhibit acetylcholinesterase activity in both the brain and plasma, albeit to a lesser extent than Terbufos. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
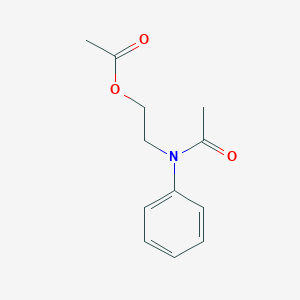
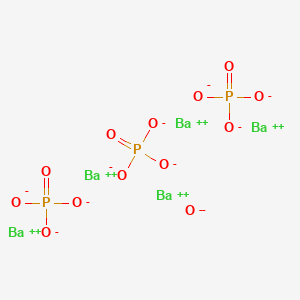
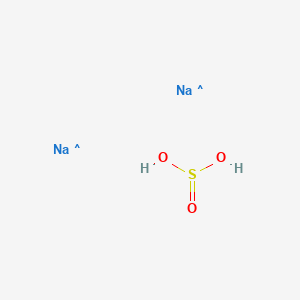


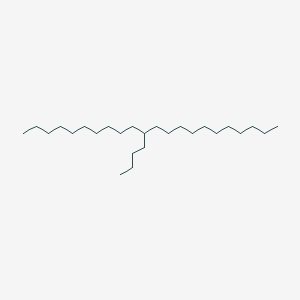


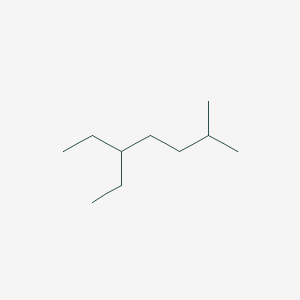
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)

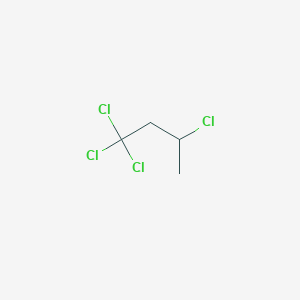
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)